molecular formula C12H16N2O B13535817 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one

1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one

Cat. No.: B13535817
M. Wt: 204.27 g/mol
InChI Key: HTMGERSGFQPSEJ-UHFFFAOYSA-N
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Description

1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16N2O It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-aminoindoline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-(4-Aminoindolin-1-yl)ethanone: This compound has a similar structure but lacks the methyl group on the propanone moiety.

    1-(4-Hydroxyindolin-1-yl)ethanone: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

    1-(6-Amino-5-methoxyindolin-1-yl)ethanone: This compound has additional substituents on the indoline ring, which can affect its biological activity and applications.

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to unique biological and chemical properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H16N2O/c1-8(2)12(15)14-7-6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,13H2,1-2H3

InChI Key

HTMGERSGFQPSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

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